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molecular formula C5H10ClNO3 B3030559 3-Aminotetrahydrofuran-3-carboxylic acid hydrochloride CAS No. 919098-94-5

3-Aminotetrahydrofuran-3-carboxylic acid hydrochloride

Cat. No. B3030559
M. Wt: 167.59
InChI Key: FRVNTAXCCUGIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062034B2

Procedure details

3.5 g (15.1 mmol) 3-tert.-butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid are dissolved in 150 ml of 1-molar hydrochloric acid and stirred for 1 h at room temperature. Then the reaction mixture is lyophilised.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1([C:14]([OH:16])=[O:15])[CH2:13][CH2:12][O:11][CH2:10]1)=O)(C)(C)C.[ClH:17]>>[ClH:17].[NH2:8][C:9]1([C:14]([OH:16])=[O:15])[CH2:13][CH2:12][O:11][CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1(COCC1)C(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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